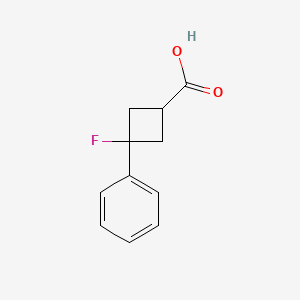

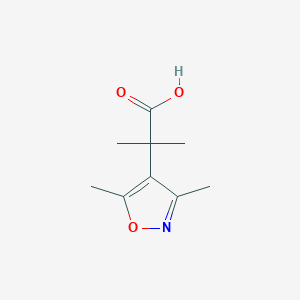

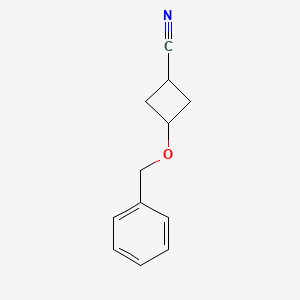

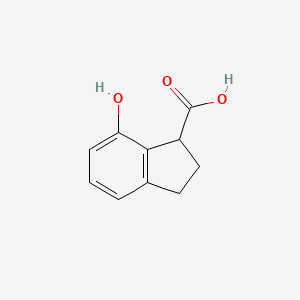

3-羟基-2-丙基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds has been explored in various studies. For instance, a study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions discusses the use of 2-naphthol as a starting material in various organic transformations . Another study discusses the synthesis of target molecules through retrosynthetic analysis .Molecular Structure Analysis

While specific molecular structure analysis for “Methyl 3-hydroxy-2-propylbenzoate” was not found, related compounds such as “Methyl-p-hydroxybenzoate” and “3-Hydroxy-2-methylpropanal” have been analyzed .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds have been studied. For instance, a study on the reactions of H3O+ with selected ketones of relevance to breath analysis using proton transfer reaction mass spectrometry discusses the reactions of ketones .科学研究应用

有机合成

3-羟基-2-丙基苯甲酸甲酯: 作为有机合成中的重要原料和中间体而被广泛应用。 其结构允许通过与四氢呋喃等试剂反应制备其他化学物质,例如 2-(2-羟基-3-甲基苯基)-丙-2-醇 .

医药

在制药行业,3-羟基-2-丙基苯甲酸甲酯 用作表面活性剂。 表面活性剂对于提高药物在液体制剂中的溶解度或稳定性,稳定半固体制剂以及改变片剂制剂颗粒的流动性能至关重要 .

农用化学品

该化合物的衍生物正在探索其作为天然除草剂或生物合理生态友好型农用化学品模板的潜力。 这些应用旨在为综合害虫和杂草管理提供合成化学品的可持续替代方案 .

染料

3-羟基-2-丙基苯甲酸甲酯: 可能参与染料的合成或与从废水中去除染料相关的过程。 该化合物与其他化学物质的相互作用会影响染料吸附和去除技术的效率 .

化学生物学

在化学生物学中,该化合物可能是研究园艺中不定根或作为光亲和标记中的自由基前体的一部分,用于研究生物相互作用 .

材料科学

3-羟基-2-丙基苯甲酸甲酯 所属的苯甲酸酯家族因其非线性光学特性而闻名,这是由于苯环中存在的π电子离域。 这使其成为电子、激光和传感器应用的候选材料 .

安全和危害

未来方向

“Methyl 3-hydroxy-2-propylbenzoate” is a versatile material that finds applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. Its future directions could be influenced by advancements in these fields. For instance, the development of 3D printing technologies could revolutionize the pharmaceutical manufacturing industry, potentially impacting the use of compounds like “Methyl 3-hydroxy-2-propylbenzoate” in drug production .

作用机制

Target of Action

This compound might interact with various proteins or enzymes in the body, but specific targets are currently unknown .

Mode of Action

It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

For instance, some benzoic acid derivatives have been found to participate in the biosynthesis of floral scent compounds .

Pharmacokinetics

It was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier and is rapidly distributed to all organs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-hydroxy-2-propylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific studies on how these factors influence methyl 3-hydroxy-2-propylbenzoate are currently lacking .

属性

IUPAC Name |

methyl 3-hydroxy-2-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHMOCSQOLTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)